molecular formula C15H17NO B502133 1-[2-(benzyloxy)phenyl]-N-methylmethanamine CAS No. 869946-95-2

1-[2-(benzyloxy)phenyl]-N-methylmethanamine

Cat. No. B502133
CAS RN: 869946-95-2
M. Wt: 227.3g/mol
InChI Key: ANNHHDJWGUQRPG-UHFFFAOYSA-N
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Description

“1-[2-(benzyloxy)phenyl]-N-methylmethanamine” is a chemical compound . It is a derivative of benzene, which is an organic aromatic compound with many interesting properties .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

Scientific Research Applications

Catalytic Applications and Synthesis

Research in the field of organic synthesis highlights the utility of related compounds in catalysis and synthetic methodologies. For instance, derivatives of the mentioned compound have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles . These palladacycles have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016). Furthermore, the compound's derivatives have been explored for benzylation of alcohols , demonstrating the synthesis's efficacy and reactivity through stable, neutral organic salts (Poon & Dudley, 2006).

Photoluminescence and Material Science

In material science, derivatives of "1-[2-(benzyloxy)phenyl]-N-methylmethanamine" have been used to prepare aqueous suspensions of particles via a solvent-exchange method. These studies demonstrate the compound's utility in directing the formation of nanofibers and microcrystals, which emit blue light in the solid state. The molecular arrangement derived from these compounds shows potential applications as fluorescent nanomaterials in aqueous and biological media (Ghodbane et al., 2012).

Antimicrobial and Biological Evaluation

On the biological front, some derivatives have been synthesized and evaluated for antimicrobial activities . These compounds exhibit variable degrees of antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Visagaperumal et al., 2010). Additionally, certain palladacycles derived from similar compounds have been tested for cytotoxicity and as cathepsin B inhibitors , highlighting their relevance in cancer research and potential therapeutic applications (Spencer et al., 2009).

Advanced Synthesis Techniques

Other research efforts include the development of novel synthetic routes and methodologies . For example, Ir-catalyzed allylic amination/ring-closing metathesis has been used for the enantioselective synthesis of cyclic beta-amino alcohol derivatives, showcasing the compound's role in advanced synthetic techniques (Lee et al., 2007).

properties

IUPAC Name

N-methyl-1-(2-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-11-14-9-5-6-10-15(14)17-12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNHHDJWGUQRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(benzyloxy)phenyl]-N-methylmethanamine

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